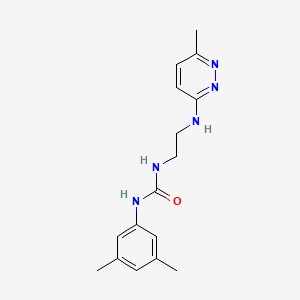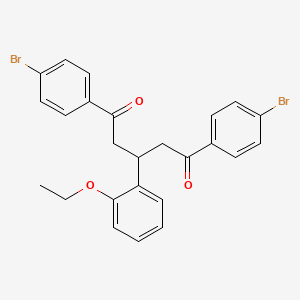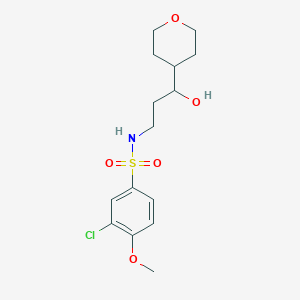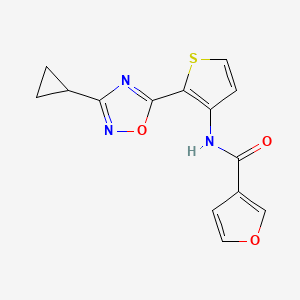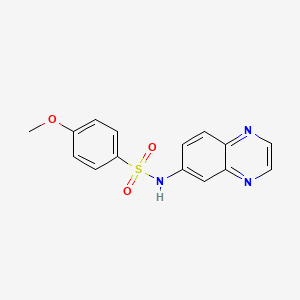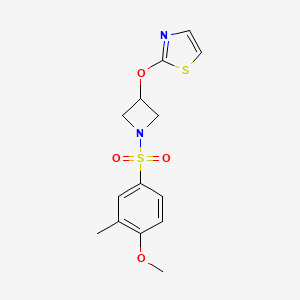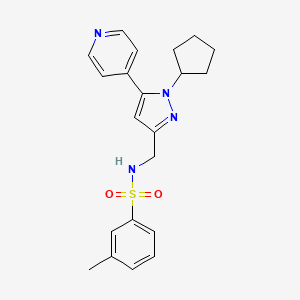
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide, commonly known as TMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO is a versatile compound that can be synthesized using different methods and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TMO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and polymer chemistry. In medicinal chemistry, TMO has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In material science, TMO has been used as a solvent and a stabilizer for metal nanoparticles. In polymer chemistry, TMO has been used as a monomer for the synthesis of polymeric materials with unique properties.
Wirkmechanismus
The mechanism of action of TMO is not fully understood. However, it is believed that TMO exerts its effects by modulating the activity of various enzymes and receptors in the body. TMO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. TMO has also been shown to activate the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception.
Biochemical and Physiological Effects
TMO has a wide range of biochemical and physiological effects. In vitro studies have shown that TMO can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). TMO has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In vivo studies have shown that TMO can reduce pain and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMO is its versatility. TMO can be synthesized using different methods, and it has a wide range of applications in various fields. TMO is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of TMO is its potential toxicity. TMO has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of TMO. One area of research is the development of new drugs based on TMO. TMO has shown promising anti-inflammatory and analgesic effects, and further studies are needed to determine its potential as a new drug candidate. Another area of research is the synthesis of new polymeric materials based on TMO. TMO has unique properties that make it a potential candidate for the development of new materials with specific applications. Finally, further studies are needed to determine the long-term effects of TMO on human health and the environment.
Conclusion
TMO is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMO can be synthesized using different methods and has a wide range of biochemical and physiological effects. While further studies are needed to fully understand the mechanism of action and potential applications of TMO, it is clear that this compound has significant potential for the development of new drugs and materials.
Synthesemethoden
TMO can be synthesized using different methods, including the reaction of 3-hydroxy-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Another method involves the reaction of 3-bromo-2-butanone with 2,2,5,5-tetramethyl-1-oxa-3-azacyclopentene in the presence of a base. Both methods yield TMO with high purity and yield.
Eigenschaften
IUPAC Name |
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-9(13)12-8-7-10(2,3)14-11(8,4)5/h6,8H,1,7H2,2-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVUDKYCFPFXDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-((4-((4-ethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2682359.png)
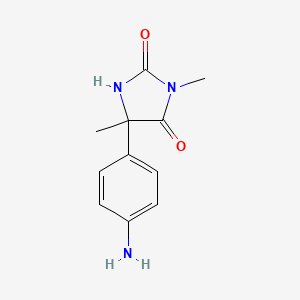
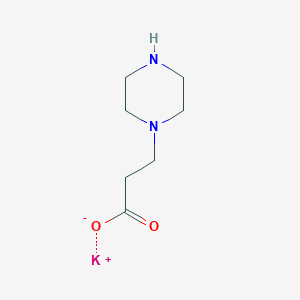
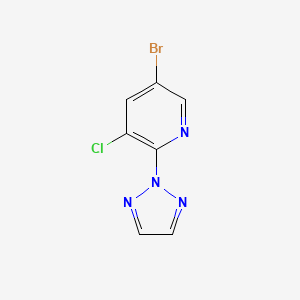
![4-[(3-Bromo-4-fluorophenyl)(cyano)amino]butanenitrile](/img/structure/B2682366.png)
